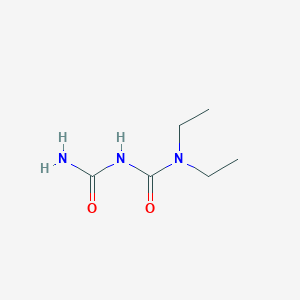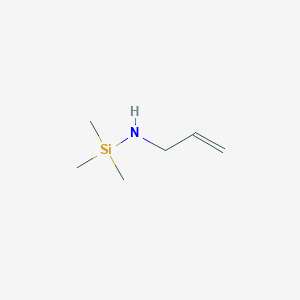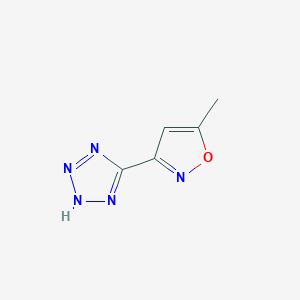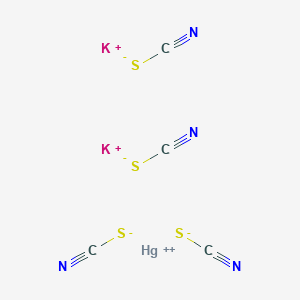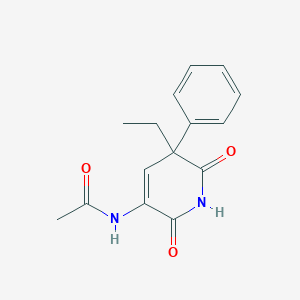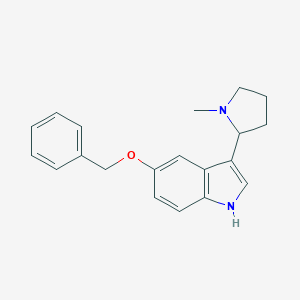
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to a class of chemicals known as cannabinoids, which are compounds found in the cannabis plant. However, unlike delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, WIN 55,212-2 does not produce the same psychoactive effects.
Mecanismo De Acción
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and inflammation. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 are diverse and depend on the specific context in which it is used. In general, this compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, leading to its potential as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 in lab experiments is its specificity for the endocannabinoid system, which allows researchers to study the effects of this system in isolation. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models, making it a useful tool for preclinical research. However, one limitation of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is its potential for off-target effects, as it can bind to other receptors besides the CB1 and CB2 receptors. Additionally, the use of this compound in human studies is limited due to its potential for psychoactive effects.
Direcciones Futuras
There are several future directions for research on 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including:
1. Further studies on the potential therapeutic applications of this compound in neurology, oncology, and psychiatry.
2. Development of more specific and potent agonists and antagonists of the endocannabinoid system, which could lead to the development of new therapeutic agents.
3. Investigation of the long-term effects of chronic exposure to 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including its potential for addiction and tolerance.
4. Studies on the pharmacokinetics and metabolism of this compound, which could inform dosing and administration strategies.
5. Investigation of the potential interactions between 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 and other drugs, which could inform its use in combination therapies.
In conclusion, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound acts on the endocannabinoid system and has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ol with benzyl bromide to form 5-benzyloxy-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 1-methyl-2-pyrrolidinyl lithium to form 5-benzyloxy-3-(1-methyl-2-pyrrolidinyl)-2,3-dihydro-1H-inden-1-one. Finally, the compound is deprotected using hydrogenolysis to yield 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects, reducing damage to neurons in animal models of stroke and traumatic brain injury. In oncology, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to have anti-tumor effects, inhibiting the growth and metastasis of cancer cells in vitro and in vivo. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent, with promising results in animal models.
Propiedades
Número CAS |
14226-68-7 |
|---|---|
Nombre del producto |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C20H22N2O/c1-22-11-5-8-20(22)18-13-21-19-10-9-16(12-17(18)19)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,20-21H,5,8,11,14H2,1H3 |
Clave InChI |
SLFSSUKLMIHWLW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Sinónimos |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




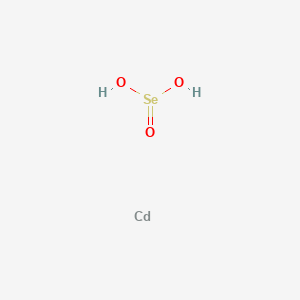
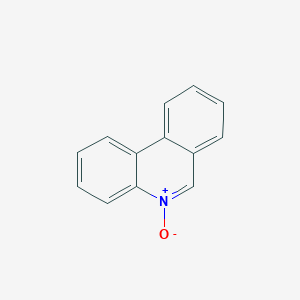
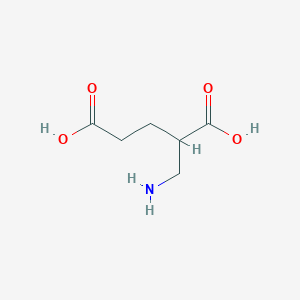
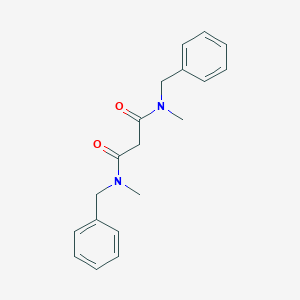
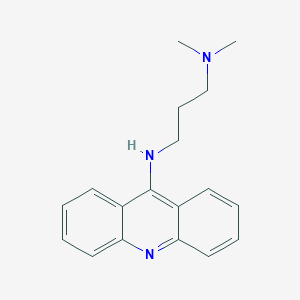
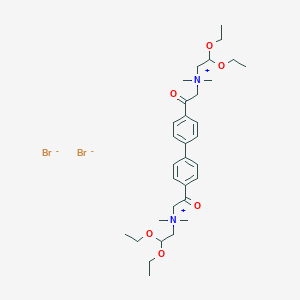
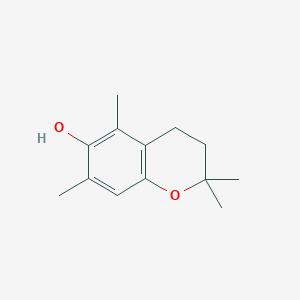
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
